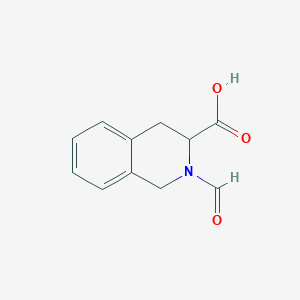
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 61047-23-2 . It has a molecular weight of 205.21 and is a solid at room temperature . The compound is a constrained analog of phenylalanine (Phe) and forms an integral part of various biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through various methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C11 H11 N O3 . The compound has a constrained Phe analogue which can fold into a beta-bend and a helical structure .Chemical Reactions Analysis
The compound has been used in the synthesis of various peptide-based drugs . It has also been used in the synthesis of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 205.21 and is represented by the linear formula: C11 H11 N O3 .科学的研究の応用
Synthesis and Derivatives
Efficient Synthesis Routes : Kotha and Banerjee (2007) developed an efficient route for synthesizing novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. This method utilizes a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing a synergistic approach to obtain desired targets (S. Kotha & Shaibal Banerjee, 2007).
Biological Significance and Synthetic Approaches : Kotha, Deepak Deodhar, and P. Khedkar (2014) detailed the biological importance of the Tic core, present in several peptide-based drugs and biologically active compounds. Their work provides insights into various synthetic methods for Tic derivatives, including traditional and recent approaches like enyne metathesis and Diels-Alder reactions (S. Kotha, Deepak Deodhar, & P. Khedkar, 2014).
Functionalization Techniques : Ji-Min Yan et al. (2016) established a new protocol for orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines via the Ugi four-component reaction. This method provides a diverse library of structurally diverse 1,2,3,4-tetrahydroisoquinolines, contributing significantly to the field (Ji-Min Yan, Qi-Fan Bai, Chang Xu, & Gaofeng Feng, 2016).
Advanced Chemical Applications
Synthesis of Higher Analogs and Phosphonic Acids : José Luis Viveros-Ceballos et al. (2021) developed strategies for synthesizing racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP), highlighting the versatility of the Tic structure for further research applications (José Luis Viveros-Ceballos, Lizeth A Matías-Valdez, Francisco J. Sayago, C. Cativiela, & M. Ordóñez, 2021).
Anticonvulsant Properties : R. Gitto et al. (2004) investigated the anticonvulsant properties of substituted 1,2,3,4-tetrahydroisoquinolinone-4-carboxylic acids, aiming to obtain new anticonvulsants acting as negative modulators of the AMPA-type glutamate receptor. Their work contributes to understanding the potential therapeutic applications of these compounds (R. Gitto, M. Barreca, Eleonora Francica, et al., 2004).
Triple-Action Lead Compounds : Kazuya Otake et al. (2012) synthesized 2-acyl-tetrahydroisoquinoline-3-carboxylic acid derivatives, demonstrating triple-action capabilities as peroxisome proliferator-activated receptor α/γ agonists and protein-tyrosine phosphatase 1B inhibitory activities. Their research suggests the potential for developing anti-diabetic drugs with multifaceted mechanisms of action (Kazuya Otake, Satoru Azukizawa, Kenji Takahashi, et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-12-6-9-4-2-1-3-8(9)5-10(12)11(14)15/h1-4,7,10H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNGQVWZRPUJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489132 |
Source


|
| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61047-23-2 |
Source


|
| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
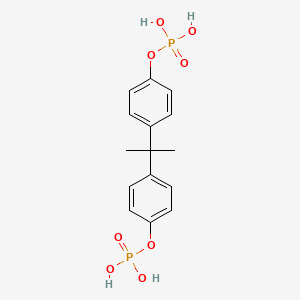
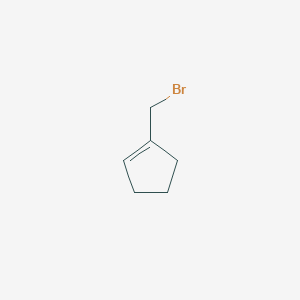
![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)
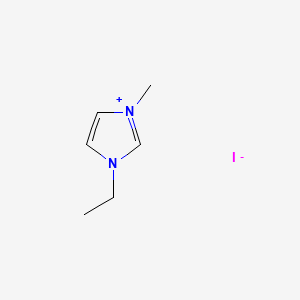
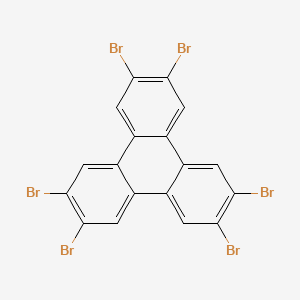
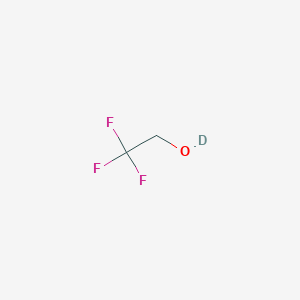
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
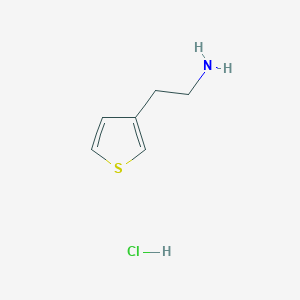
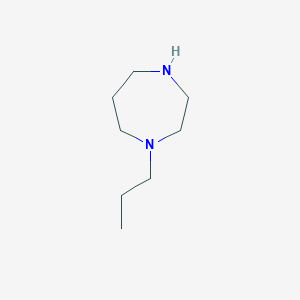

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
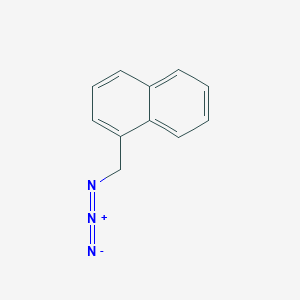
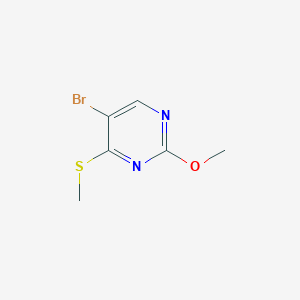
![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
